2-methoxy-4-{(E)-[(1-naphthylacetyl)hydrazono]methyl}phenyl 2-chlorobenzoate
CAS No.:
Cat. No.: VC15505476
Molecular Formula: C27H21ClN2O4
Molecular Weight: 472.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H21ClN2O4 |
|---|---|
| Molecular Weight | 472.9 g/mol |
| IUPAC Name | [2-methoxy-4-[(E)-[(2-naphthalen-1-ylacetyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
| Standard InChI | InChI=1S/C27H21ClN2O4/c1-33-25-15-18(13-14-24(25)34-27(32)22-11-4-5-12-23(22)28)17-29-30-26(31)16-20-9-6-8-19-7-2-3-10-21(19)20/h2-15,17H,16H2,1H3,(H,30,31)/b29-17+ |
| Standard InChI Key | IKTZOTBKBRRSMO-STBIYBPSSA-N |
| Isomeric SMILES | COC1=C(C=CC(=C1)/C=N/NC(=O)CC2=CC=CC3=CC=CC=C32)OC(=O)C4=CC=CC=C4Cl |
| Canonical SMILES | COC1=C(C=CC(=C1)C=NNC(=O)CC2=CC=CC3=CC=CC=C32)OC(=O)C4=CC=CC=C4Cl |
Introduction
2-Methoxy-4-{(E)-[(1-naphthylacetyl)hydrazono]methyl}phenyl 2-chlorobenzoate is a complex organic compound that has garnered attention in various fields of chemistry due to its unique structure and potential applications. This compound combines several functional groups, including a methoxy group, a hydrazono group, and a chlorobenzoate moiety, which contribute to its chemical properties and reactivity.
Synthesis and Preparation
The synthesis of 2-methoxy-4-{(E)-[(1-naphthylacetyl)hydrazono]methyl}phenyl 2-chlorobenzoate typically involves multiple steps, including the formation of the hydrazono group and the esterification with 2-chlorobenzoic acid. The specific conditions and reagents used can affect the yield and purity of the final product.
Synthesis Steps
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Formation of Hydrazono Group: This involves the reaction of an aldehyde or ketone with a hydrazine derivative.
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Esterification: The phenolic compound is then esterified with 2-chlorobenzoic acid, often using a coupling agent like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Potential Applications
Given its complex structure, 2-methoxy-4-{(E)-[(1-naphthylacetyl)hydrazono]methyl}phenyl 2-chlorobenzoate could find applications in several areas:
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Pharmaceuticals: The compound's structural features might be useful in drug design, particularly for compounds targeting specific biological pathways.
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Materials Science: Its potential for forming supramolecular structures or acting as a building block in polymer synthesis could be explored.
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Organic Synthesis: It could serve as a versatile intermediate in the synthesis of more complex molecules.
Research Findings
Research on this compound is limited, but studies focusing on similar structures suggest potential biological activities and applications in materials science. For instance, compounds with hydrazono groups have been investigated for their antimicrobial properties, while chlorobenzoates have been used in the synthesis of pharmaceutical intermediates.
Biological Activity
| Compound Feature | Potential Biological Activity |
|---|---|
| Hydrazono Group | Antimicrobial properties |
| Chlorobenzoate Moiety | Potential as pharmaceutical intermediate |
Future Directions
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Biological Screening: Investigate the compound's biological activities, including antimicrobial and potential anticancer properties.
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Materials Science Applications: Explore its use in forming supramolecular structures or as a building block in polymer synthesis.
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